Peonidin 3-monoglucoside

Catalog No.
S539008
CAS No.
6906-39-4
M.F
C22H23ClO11
M. Wt
498.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peonidin 3-monoglucoside

CAS Number

6906-39-4

Product Name

Peonidin 3-monoglucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C22H23ClO11

Molecular Weight

498.9 g/mol

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1

InChI Key

VDTNZDSOEFSAIZ-VXZFYHBOSA-N

SMILES

OC1=CC(O)=C(C=C(O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)C(C3=CC(OC)=C(O)C=C3)=[O+]4)C4=C1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Peonidin 3-O-glucoside, Peonidin 3-β-D-glucopyranoside

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]

Description

The exact mass of the compound Peonidin 3-monoglucoside is 498.0929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Health Benefits

Several studies have explored the potential health benefits of Peo-3-glu. Here are some key areas of research:

  • Antioxidant Properties: Peo-3-glu, like other anthocyanins, exhibits strong antioxidant activity. In vitro studies suggest it may help protect cells from damage caused by free radicals [].
  • Anti-inflammatory Effects: Some research indicates Peo-3-glu may possess anti-inflammatory properties. Studies in mice suggest it may help reduce inflammation associated with certain conditions [].
  • Neuroprotective Effects: Emerging research suggests Peo-3-glu may have neuroprotective properties. Studies in animal models indicate it may help improve memory and protect against neurodegeneration [].

Important to Note

While these studies show promise, more research, particularly human trials, is needed to fully understand the potential health benefits of Peo-3-glu.

Other Scientific Applications

Peo-3-glu may have applications beyond its potential health benefits. Here are some areas of exploration:

  • Food Science: Due to its coloring properties, Peo-3-glu may be a natural alternative to synthetic food colorings. Research is ongoing to explore its use in food products [].
  • Agricultural Research: Scientists are investigating the role of Peo-3-glu in plant stress tolerance. Understanding its function may help develop crops more resistant to environmental challenges [].

Peonidin 3-monoglucoside is a type of anthocyanin, a class of flavonoids responsible for the red, purple, and blue colors in many fruits and vegetables. It is particularly noted for its presence in various plant sources, including red grapes (Vitis vinifera), red onions, and purple corn. This compound has a chemical formula of C22H23ClO11 and is characterized by its dark red to purple hue, which is attributed to the presence of hydroxyl and methoxy groups on its phenolic rings . Peonidin 3-monoglucoside is known for its antioxidant properties and potential health benefits.

Typical of anthocyanins, including:

  • Acid-base reactions: The compound can change color depending on the pH of its environment due to the reversible protonation of its hydroxyl groups.
  • Oxidation: Under oxidative conditions, peonidin 3-monoglucoside can degrade, leading to the formation of various degradation products that may have different biological activities.
  • Glycosylation: This reaction involves the addition of sugar moieties to the aglycone structure, which can affect solubility and biological activity .

Peonidin 3-monoglucoside exhibits a range of biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to cellular protection against damage.
  • Anti-inflammatory Effects: Studies have shown that peonidin 3-monoglucoside can inhibit inflammatory responses by modulating signaling pathways such as the NLRP3 inflammasome pathway in immune cells .
  • Antiviral Properties: In silico studies suggest that it may inhibit the replication of viruses like SARS-CoV-2 by interacting with viral proteins .

Peonidin 3-monoglucoside can be synthesized through various methods:

  • Natural Extraction: The most common method involves extracting the compound from natural sources such as fruits and vegetables where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions involving peonidin and glucose derivatives. This method allows for the production of pure compounds for research purposes.
  • Biotransformation: Utilizing microorganisms or enzymes to convert simpler phenolic compounds into peonidin 3-monoglucoside is another approach being explored .

Peonidin 3-monoglucoside has several applications:

  • Food Industry: Used as a natural colorant in food products due to its vibrant hue.
  • Nutraceuticals: Incorporated into dietary supplements for its antioxidant and anti-inflammatory properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects in treating chronic diseases related to oxidative stress and inflammation .

Research has focused on how peonidin 3-monoglucoside interacts with various biological systems:

  • Cellular Interactions: Studies indicate that it can modulate gene expression related to inflammation and immune responses in different cell types.
  • Drug Interactions: Investigations into its potential synergistic effects with other antioxidants or anti-inflammatory agents are ongoing, aiming to enhance therapeutic efficacy against diseases like cancer or cardiovascular disorders .

Peonidin 3-monoglucoside shares similarities with other anthocyanins but has unique structural features that differentiate it. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Cyanidin 3-glucosideSimilar base structure but lacks methoxy groups.More potent antioxidant but less color stability.
Delphinidin 3-glucosideContains additional hydroxyl groups.Exhibits stronger blue coloration in acidic conditions.
Malvidin 3-glucosideHas an additional methoxy group compared to peonidin.Higher stability in food products but less bioactivity.

Peonidin 3-monoglucoside's unique combination of hydroxyl and methoxy groups contributes to its specific color profile and biological activities, making it distinct among anthocyanins .

Fruits and Berries (Rubus idaeus, Vaccinium species)

Rubus Species Distribution

Rubus idaeus, commonly known as red raspberry, represents a primary natural source of peonidin 3-monoglucoside within the Rosaceae family [1] [3]. Research has demonstrated that peonidin 3-monoglucoside occurs alongside other anthocyanin compounds in raspberry fruits, though cyanidin-based glycosides typically predominate in these species [3] [4]. The compound has been consistently identified in various Rubus species including Rubus occidentalis and other members of the genus, indicating a conserved biosynthetic pathway within this taxonomic group [5].

Analysis of Rubus fruit phenolic profiles reveals that anthocyanin compositions vary significantly among different species, with red raspberries containing distinct spectral patterns compared to blackberries and other bramble fruits [5]. The distribution of peonidin 3-monoglucoside in Rubus idaeus demonstrates tissue-specific accumulation patterns, with highest concentrations typically observed in fruit epidermis and subepidermal layers [3].

Vaccinium Species Occurrence

The genus Vaccinium represents another significant source of peonidin 3-monoglucoside, with documented presence across multiple species including Vaccinium corymbosum, Vaccinium myrtillus, Vaccinium macrocarpon, and Vaccinium vitis-idaea [6] [7] [8]. Quantitative analysis of Vaccinium corymbosum (highbush blueberry) reveals average concentrations of 0.20 milligrams per 100 grams fresh weight, with variations ranging from 0.00 to 0.51 milligrams per 100 grams depending on cultivar and growing conditions [9].

Research conducted on multiple Vaccinium species has identified the presence of peonidin 3-monoglucosides, 3-monogalactosides, and 3-monoarabinosides, demonstrating the diverse glycosylation patterns within this genus [6]. Vaccinium myrtillus (bilberry) shows particularly high concentrations of peonidin derivatives, with these compounds contributing significantly to the characteristic blue-purple coloration of the fruits [8]. The complex anthocyanin profiles of Vaccinium species include various glycosides of cyanidin, delphinidin, malvidin, peonidin, and petunidin, with concentrations varying greatly between genotypes and environmental conditions [7] [10].

Purple/Black Rice Varieties

Oryza sativa Pigmented Cultivars

Purple and black rice varieties represent a unique source of peonidin 3-monoglucoside within cereal grains, with the compound serving as a major anthocyanin component in pigmented pericarp tissues [11] [12]. Research on Japanese black-purple rice cultivar Asamurasaki has documented total anthocyanin concentrations of 1400 micrograms per gram fresh weight, with cyanidin-3-O-glucoside and peonidin-3-O-glucoside predominating [11] [13].

The distribution of peonidin 3-monoglucoside in black rice varieties demonstrates cultivar-specific variation, with different genetic backgrounds producing distinct anthocyanin profiles [12] [14]. Analysis of 150 rice varieties from the Northeastern Region of India revealed significant differences in peonidin content among black rice cultivars, with some varieties showing particularly high concentrations of peonidin-3-glucoside chloride derivatives [14].

Tissue-Specific Accumulation

Peonidin 3-monoglucoside accumulation in rice occurs primarily in the pericarp and aleurone layers of the grain, with the compound being largely absent from endosperm tissues [12]. The proportion of peonidin relative to cyanidin derivatives typically ranges from 15 percent of total anthocyanins, with cyanidin-3-glucoside comprising approximately 85 percent in most black rice varieties [15] [16]. This consistent ratio suggests coordinated regulation of anthocyanidin methylation pathways during grain development.

Grape Varieties and Vitis Species

Vitis vinifera Anthocyanin Profiles

Vitis vinifera represents one of the most extensively studied sources of peonidin 3-monoglucoside, particularly within red wine grape varieties where the compound serves as a major anthocyanin component [17] [18] [19]. Research on grape anthocyanin composition reveals that Vitis vinifera contains exclusively 3-monoglucoside derivatives, distinguishing it from other Vitis species that also produce 3,5-diglucoside forms [17] [20].

The distribution of peonidin 3-monoglucoside in grape berries shows significant variation among cultivars, with some varieties displaying this compound as the second most abundant anthocyanin after malvidin-3-O-glucoside [19]. Analysis of 31 wine grape varieties in Shanxi province, China, demonstrated that peonidin-3-O-glucoside content varies substantially based on climatic conditions, particularly sunshine intensity and duration [19] [20].

Species-Specific Patterns

Comparative analysis between Vitis vinifera and other Vitis species reveals distinct anthocyanin patterns, with Vitis aestivalis (summer grapes) showing lower concentrations of peonidin derivatives compared to European wine grape varieties [8] [21]. The presence of peonidin 3-monoglucoside has been documented in Vitis aestivalis, though typically at reduced levels compared to Vitis vinifera cultivars [1] [22].

Other Plant Materials

Ipomoea batatas (Purple Sweet Potato)

Purple-fleshed sweet potato varieties represent a significant non-fruit source of peonidin 3-monoglucoside, with concentrations reaching up to 40 milligrams per 100 grams in cooked material [23] [24] [25] [26]. The anthocyanin profile of purple sweet potato is dominated by complex acylated derivatives, including peonidin 3-sophoroside-5-glucoside acylated with various phenolic acids [23] [24].

Research on purple sweet potato anthocyanins has identified peonidin-based compounds as major constituents, often comprising four-fold higher concentrations than cyanidin derivatives [27]. The distribution includes peonidin 3-caffeoylsophoroside-5-glucoside, peonidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, and peonidin-caffeoyl-feruloylsophoroside-5-glucoside among the primary components [24] [25].

Zea mays (Purple Corn)

Purple corn varieties contain peonidin 3-monoglucoside as part of their anthocyanin complement, though concentrations vary significantly among different cultivars and growing conditions [2] [8]. The compound has been identified in purple corn kernels and corncob materials, contributing to the characteristic deep purple coloration of these specialized maize varieties [28] [29].

Paeonia Species (Ornamental Sources)

The genus Paeonia, from which peonidin derives its name, represents an important ornamental source of peonidin 3-monoglucoside in flower petals [30] [31]. Systematic analysis of nine wild herbaceous peony species has identified peonidin-3-O-glucoside as a major anthocyanin component, often predominating over cyanidin derivatives in petal tissues [30] [31]. The distribution shows geographic variation, with European species displaying different anthocyanin patterns compared to Asian and North American populations [30].

Additional Plant Families

Peonidin 3-monoglucoside has been documented in various other plant families, including Amorphophallus titanum (Araceae), where the compound contributes to inflorescence coloration [32]. The widespread distribution across taxonomically diverse groups suggests multiple independent evolutionary origins of peonidin biosynthetic pathways [33].

Quantitative Distribution Across Species

The quantitative distribution of peonidin 3-monoglucoside demonstrates significant variation across different plant families and species, reflecting diverse evolutionary strategies for anthocyanin accumulation and regulation. Comprehensive analysis reveals that concentration ranges span several orders of magnitude, from trace amounts in some species to major constituent levels in specialized cultivars.

Family-Level Distribution Patterns

Within the Ericaceae family, Vaccinium species show relatively consistent peonidin 3-monoglucoside concentrations, with Vaccinium corymbosum averaging 0.20 milligrams per 100 grams fresh weight [9]. However, this average masks considerable variation, with some cultivars showing complete absence while others reach concentrations exceeding 0.51 milligrams per 100 grams [9]. Vaccinium myrtillus and Vaccinium macrocarpon typically exhibit higher concentrations, positioning these species among the richest natural sources of the compound [8].

The Vitaceae family demonstrates particularly high peonidin 3-monoglucoside content in grape berry skins, where the compound frequently serves as a major anthocyanin constituent [17] [19]. Concentration data from wine grape varieties indicate substantial cultivar-dependent variation, with some varieties showing peonidin-3-O-glucoside as the second most abundant anthocyanin after malvidin derivatives [19].

Tissue-Specific Accumulation Patterns

Quantitative analysis reveals pronounced tissue-specific distribution patterns across different plant organs. In grape berries, peonidin 3-monoglucoside concentrations are predominantly localized in skin tissues, with concentrations ranging from 200 to 5000 milligrams per kilogram fresh weight depending on variety and environmental conditions . This localization pattern reflects the specialized function of anthocyanins in protecting photosynthetic tissues and attracting seed dispersers.

Rice varieties show distinct accumulation patterns, with peonidin 3-monoglucoside comprising approximately 15 percent of total anthocyanins in black rice pericarp tissues [15] [16]. The remaining 85 percent consists primarily of cyanidin-3-glucoside, indicating coordinated regulation of methylation pathways during grain development [15].

Cultivar and Environmental Influences

Environmental factors significantly influence peonidin 3-monoglucoside accumulation patterns across species. Research on grape varieties demonstrates that climatic variations, particularly sunshine intensity and duration, substantially affect anthocyanin composition and concentration [19]. These environmental effects explain observed geographical variation in peonidin content among identical cultivars grown in different regions.

Purple sweet potato varieties show remarkable concentration ranges, with some cultivars containing up to 40 milligrams per 100 grams cooked material [26]. This variation reflects both genetic differences among cultivars and post-harvest processing effects that can concentrate or degrade anthocyanin compounds [24].

Ecological Significance

The ecological significance of peonidin 3-monoglucoside extends beyond simple pigmentation, encompassing complex interactions between plants and their biotic and abiotic environments. Research indicates multiple functional roles for this anthocyanin compound in plant survival and reproduction strategies.

Photoprotective Functions

Peonidin 3-monoglucoside serves critical photoprotective functions in plant tissues exposed to high light intensities and ultraviolet radiation [35] [36]. The compound effectively absorbs harmful wavelengths while allowing photosynthetically active radiation to reach chloroplast-containing tissues. This selective absorption protects photosystem components from oxidative damage during periods of environmental stress.

The pH-dependent color changes of peonidin 3-monoglucoside provide additional ecological advantages, allowing plants to modify tissue coloration in response to changing environmental conditions [26]. At physiological pH ranges, the compound transitions from red to purple hues, potentially optimizing light absorption characteristics for specific environmental contexts.

Plant-Animal Interactions

The bright coloration provided by peonidin 3-monoglucoside plays crucial roles in plant-animal interactions, particularly in seed dispersal and pollination strategies [33]. Fruits containing high concentrations of the compound typically display attractive red to purple colors that effectively signal ripeness to frugivorous animals [33]. This signaling function represents a sophisticated evolutionary adaptation maximizing reproductive success through enhanced seed dispersal.

Research on berry anthocyanins demonstrates that peonidin-rich fruits often coincide with peak nutritional content, providing honest signals to potential dispersers about fruit quality [37]. The concentration of peonidin 3-monoglucoside frequently correlates with sugar content and antioxidant capacity, ensuring mutually beneficial plant-animal relationships.

Stress Response Mechanisms

Peonidin 3-monoglucoside accumulation often increases in response to various environmental stressors, including drought, temperature extremes, and pathogen pressure [36] [38]. This stress-responsive accumulation suggests adaptive functions beyond basic pigmentation, potentially including antimicrobial activity and cellular protection mechanisms.

The compound demonstrates significant antioxidant properties, contributing to plant defense against reactive oxygen species generated during stress conditions [35]. These protective functions may explain the widespread distribution of peonidin 3-monoglucoside across taxonomically diverse plant groups facing similar environmental challenges.

Taxonomic Distribution Pattern Analysis

Phylogenetic analysis of peonidin 3-monoglucoside distribution reveals complex evolutionary patterns suggesting multiple independent origins of biosynthetic pathways across the plant kingdom. The compound occurs in at least six major plant families, spanning both monocotyledonous and dicotyledonous lineages [33] [38].

Phylogenetic Constraints and Convergence

The distribution of peonidin 3-monoglucoside shows evidence of both phylogenetic constraint and evolutionary convergence [33]. Within closely related species, such as members of the genus Vaccinium, the compound shows relatively consistent occurrence patterns, suggesting inheritance from common ancestors [6] [7]. However, the presence of similar compounds in distantly related families like Ericaceae and Vitaceae indicates convergent evolution of methylation pathways.

Statistical analysis of anthocyanin distribution patterns across seed plants reveals D-values between 0 and 1 for most plant secondary metabolites, indicating weak phylogenetic clustering [33]. This pattern suggests that environmental factors and ecological pressures play stronger roles than evolutionary history in determining anthocyanin composition.

Family-Specific Biosynthetic Patterns

Different plant families demonstrate characteristic patterns of peonidin 3-monoglucoside occurrence and modification. The Vitaceae family shows predominantly 3-monoglucoside forms with various acylation patterns, while non-vinifera grape species also produce 3,5-diglucoside derivatives [17] [20]. These family-specific patterns reflect distinct evolutionary solutions to similar ecological challenges.

The Convolvulaceae family demonstrates unique acylation patterns, with purple sweet potato varieties producing complex sophoroside derivatives acylated with multiple phenolic acids [23] [24]. These elaborate structures suggest specialized evolutionary adaptations not found in other families containing peonidin 3-monoglucoside.

Geographic and Climatic Influences

Taxonomic distribution patterns show significant geographic structuring, with different regions harboring distinct combinations of peonidin-producing species [30] [31]. European Paeonia species display different anthocyanin patterns compared to Asian populations, suggesting geographic isolation and divergent evolution of biosynthetic pathways [30].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

498.0928892 g/mol

Monoisotopic Mass

498.0928892 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3419IIT8I0

Other CAS

6906-39-4

Wikipedia

Peonidin-3-O-glucoside

Dates

Last modified: 08-15-2023
1. Vanzo, A., Vrhovsek, U., Tramer, F., et al. Exceptionally fast uptake and metabolism of cyanidin 3-glucoside by rat kidneys and liver. J. Nat. Prod. 74(5), 1049-1054 (2011).
2. Li, Y., Li, L., Cui, Y., et al. Separation and purification of polyphenols from red wine extracts using high speed counter current chromatography. J. Chromatogr. B. Analyt. Technol. Biomed. Life Sci. 1054, 105-113 (2017).
3. Wongwichai, T., Teeyakasem, P., Pruksakorn, D., et al. Anthocyanins and metabolites from purple rice inhibit IL-1β-induced matrix metalloproteinases expression in human articular chondrocytes through the NF-κB and ERK/MAPK pathway. Biomed. Pharmacother. 112:108610, (2019).
4. Chen, P.-N., Chu, S.-C., Chiou, H.-L., et al. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutr. Cancer 53(2), 232-243 (2005).
5. Ho, M.-L., Chen, P.-N., Chu, S.-C., et al. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway. Nutr. Cancer 62(4), 505-516 (2010).

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